9-Benzyl-1-methyl-9H-carbazol-2-OL
Description
Structure
3D Structure
Properties
CAS No. |
61253-26-7 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
9-benzyl-1-methylcarbazol-2-ol |
InChI |
InChI=1S/C20H17NO/c1-14-19(22)12-11-17-16-9-5-6-10-18(16)21(20(14)17)13-15-7-3-2-4-8-15/h2-12,22H,13H2,1H3 |
InChI Key |
NJRCUSCMEQEQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N(C3=CC=CC=C23)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Synthetic Methodologies for 9 Benzyl 1 Methyl 9h Carbazol 2 Ol and Analogous Carbazole Derivatives
Classical and Modified Carbazole (B46965) Synthesis Routes Applicable to Substituted Carbazoles
Traditional methods for carbazole synthesis, while sometimes requiring harsh conditions, remain fundamental to organic chemistry and have been adapted for the creation of substituted derivatives.
The Graebe-Ullmann reaction is a classic method for synthesizing carbazoles, first reported in 1896. The reaction typically involves the diazotization of an N-phenyl-ortho-phenylenediamine (o-aminodiphenylamine) derivative, which upon heating, cyclizes with the elimination of nitrogen gas to form the carbazole ring. researchgate.net
The mechanism is believed to proceed through a triazole intermediate formed by intramolecular cyclization of the diazonium salt. youtube.com Thermal decomposition of this triazole generates a diradical or carbenoid species, which then undergoes cyclization and aromatization to yield the carbazole. researchgate.netyoutube.com The reaction can be carried out thermally, photochemically, or under microwave irradiation.
This method has been used to prepare a variety of substituted carbazoles, including nitro and cyano derivatives. researchgate.net However, the high temperatures often required can limit its applicability with sensitive functional groups.
The Bucherer carbazole synthesis, discovered by Hans Theodor Bucherer, provides a route to carbazoles from naphthols and arylhydrazines in the presence of sodium bisulfite. wikipedia.orgdrugfuture.com This method is particularly useful for the synthesis of benzo[a]carbazoles.
The reaction mechanism involves the formation of an intermediate arylhydrazone, which then undergoes an acid-catalyzed cyclization, similar in principle to the Fischer indole (B1671886) synthesis, to yield a tetrahydrocarbazole. Subsequent dehydrogenation affords the aromatic carbazole. The Bucherer reaction itself, a key step, involves the reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite.
The Borsche-Drechsel cyclization is a two-step process for the synthesis of tetrahydrocarbazoles, which can then be oxidized to carbazoles. wikipedia.orgdrugfuture.com The first step is the condensation of an arylhydrazine with a cyclohexanone (B45756) derivative to form a cyclohexanone arylhydrazone. wikipedia.org
This hydrazone is then subjected to acid-catalyzed cyclization, often using sulfuric acid or other strong acids, to yield the corresponding tetrahydrocarbazole. wikipedia.orgresearchgate.net The mechanism is analogous to the Fischer indole synthesis. wikipedia.org The final step to obtain the fully aromatic carbazole requires an oxidation reaction. This method is robust but the strongly acidic conditions can be a limitation for substrates with acid-labile functional groups.
Contemporary Catalytic Strategies for the Construction of Carbazole Nuclei
Modern synthetic chemistry has seen the development of numerous catalytic methods for carbazole synthesis, often proceeding under milder conditions and with greater functional group tolerance than the classical routes.
Transition Metal-Catalyzed Cyclization Reactions and Annulations
A variety of transition metals, including palladium, rhodium, and copper, have been employed to catalyze the formation of the carbazole skeleton through C-H activation, C-N bond formation, and other cyclization strategies. These methods offer powerful alternatives for constructing highly substituted and complex carbazole structures.
In recent years, gold and silver catalysts have emerged as powerful tools in organic synthesis, including the formation of carbazole rings. These metals typically act as soft π-acids, activating alkynes and allenes towards nucleophilic attack.
Gold Catalysis: Gold(I) catalysts have been successfully used in the synthesis of fused carbazoles through the tricyclization of conjugated diynes. acs.orgacs.org In these reactions, the gold catalyst activates an alkyne moiety, initiating a cascade of cyclization events to build the carbazole framework. acs.orgacs.org Another approach involves the gold-catalyzed reaction of azide-diynes with arenes to produce annulated [c]carbazoles. rsc.org Tandem gold-copper catalysis has also been developed for the synthesis of highly substituted carbazoles from diazo anilinoalkynes. nih.gov These methods often exhibit high atom economy and proceed under mild conditions. chemistryviews.org
Silver Catalysis: Silver catalysts have also found application in carbazole synthesis. A silver-catalyzed cascade cyclization has been developed for the synthesis of 4-aminotetrahydrocarbazoles. rsc.orgrsc.org This method involves a one-step tandem cyclization, providing efficient access to this important structural motif. rsc.orgrsc.org The proposed mechanism involves silver-catalyzed intramolecular 5-endo-dig cyclization followed by a 6-exo-trig cyclization. rsc.org Silver catalysis can offer a complementary approach to other transition metals for specific carbazole syntheses. researchgate.netresearchgate.net
Table of Reaction Conditions for Carbazole Synthesis
| Synthesis Method | Key Reactants | Catalyst/Reagent | General Conditions | Product Type |
|---|---|---|---|---|
| Graebe-Ullmann | o-Aminodiphenylamine derivative | NaNO₂, acid, then heat | High temperature | Substituted carbazole |
| Bucherer | Naphthol, Arylhydrazine | NaHSO₃ | Aqueous medium, heat | Benzo[a]carbazole |
| Borsche-Drechsel | Arylhydrazine, Cyclohexanone | Acid (e.g., H₂SO₄), then oxidant | Strong acid, heat | Tetrahydrocarbazole, then Carbazole |
| Gold-Catalyzed | Diyne-anilines, Azide-diynes | Au(I) complexes | Mild conditions | Fused and substituted carbazoles |
| Silver-Catalyzed | Alkyne-tethered anilines | Ag(I) salts | Mild conditions | Substituted tetrahydrocarbazoles |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| 9-Benzyl-1-methyl-9H-carbazol-2-OL |
| 1-(9-benzyl-1-methyl-9H-carbazol-2-yl)ethanone |
| Ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate |
| 1-benzylindole |
| 3-(2,2-diethoxyethyl)-1,3-dicarbonyl compound |
| [BPy]HSO4 |
| N-phenyl-ortho-phenylenediamine |
| Naphthol |
| Arylhydrazine |
| Sodium bisulfite |
| Benzo[a]carbazole |
| Cyclohexanone |
| Tetrahydrocarbazole |
| Carbazole |
| Gold(I) catalysts |
| Silver(I) catalysts |
Palladium Catalysis in Carbazole Synthesis
Palladium-catalyzed reactions have become a powerful tool for the construction of the carbazole framework, primarily through intramolecular C-H arylation or tandem cross-coupling processes. One prominent strategy involves the intramolecular cyclization of N-phenyl-2-haloaniline derivatives. acs.org A more atom-economical approach is the direct oxidative biaryl coupling of diarylamines. acs.org
A significant advancement is the one-pot synthesis of carbazoles from anilines and 1,2-dihaloarenes using a magnetically recoverable palladium nanocatalyst under microwave irradiation, which drastically reduces reaction times and is compatible with a wide array of functional groups. organic-chemistry.org Another sophisticated method combines sequential palladium-catalyzed C-H functionalization and C-N bond formation. nih.gov This strategy allows for the controlled assembly of unsymmetrical carbazoles by designing a specific biaryl amide substrate. The reaction is typically performed with a catalytic amount of a palladium salt, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a copper salt co-oxidant like Copper(II) acetate (Cu(OAc)₂) and an oxygen atmosphere. organic-chemistry.orgnih.gov This system facilitates the regeneration of the active Pd(II) catalyst. organic-chemistry.org
The utility of this approach has been demonstrated in the synthesis of various substituted carbazoles, highlighting its tolerance for different functional groups and its applicability to the synthesis of complex natural products. organic-chemistry.orgnih.gov
Table 1: Examples of Palladium-Catalyzed Carbazole Synthesis
| Starting Materials | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Acetaminobiphenyl | 5% Pd(OAc)₂, 1 eq. Cu(OAc)₂, O₂ | N-Acetylcarbazole | ~100% | nih.gov |
| Anilines and 1,2-Dihaloarenes | Magnetically recoverable Pd nanocatalyst | 9H-Carbazoles | Good to excellent | organic-chemistry.org |
| Cyclic Iodonium Salts and Anilines | 5 mol% Pd(OAc)₂ | N-Arylcarbazoles | Up to 71% | beilstein-journals.org |
| 2-Chloroanilines and Aryl Bromides | Palladium Catalyst | N-H Carbazoles | Good to excellent | nih.gov |
Rhodium-Mediated Intramolecular Benzannulation
Rhodium catalysis offers a distinct and powerful method for synthesizing complex carbazole structures through intramolecular benzannulation reactions. These methods often involve the cyclization of substrates containing tethered alkynes. rsc.orgbgu.ac.il A notable application is the rhodium-catalyzed annulation of alkyne-tethered indolyl derivatives, which proceeds via C-H activation to construct fused carbazole scaffolds. nih.gov
This atom-economical process operates under mild conditions and demonstrates a broad substrate scope, successfully yielding five- to eight-membered pyrido[3,2,1-jk]carbazoles. rsc.orgbgu.ac.il Another elegant approach is the rhodium(I)-catalyzed tandem carbonylative benzannulation of aryl propargylic alcohols. nih.govacs.org This reaction is initiated by the nucleophilic addition to the alkyne, generating a rhodium-carbene intermediate. This intermediate is then trapped by carbon monoxide to form a ketene (B1206846) species, which undergoes a 6π electrocyclization to form the carbazole ring system. In this tandem sequence, three new bonds and two rings are formed in a single operation, providing efficient access to highly substituted tricyclic, tetracyclic, and pentacyclic heterocycles including carbazoles. nih.govacs.org
Lewis Acid-Enabled Cascade Annulation Methodologies
Lewis acid-catalyzed cascade reactions provide an efficient pathway to polysubstituted carbazoles from simple starting materials, often with water as the only byproduct. nih.gov One such methodology is the dehydrative [3+3] annulation of readily available benzylic alcohols and propargylic alcohols. nih.govresearchgate.net This reaction is thought to proceed through a cascade involving a Friedel-Crafts-type allenylation, followed by a 1,5-hydride shift, 6π-electrocyclization, and a Wagner-Meerwein rearrangement. nih.gov
Another innovative strategy involves the intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals, catalyzed by Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) or Aluminum(III) triflate (Al(OTf)₃). nih.gov This reaction yields functionalized 1-hydroxycarbazoles. The process begins with the Lewis acid-mediated opening of the dihydrofuran acetal (B89532) ring, followed by enolate isomerization, intramolecular π-attack, and subsequent alcohol elimination to form the aromatic carbazole core. nih.gov These cascade methodologies are valued for their ability to rapidly build molecular complexity from simple precursors. rsc.org
Table 2: Lewis Acid Screening for Ring-Opening Benzannulation of Dihydrofuran 3aa
| Lewis Acid (10 mol%) | Yield of Carbazole 5aa | Reference |
|---|---|---|
| Al(OTf)₃ | 79% | nih.gov |
| Sc(OTf)₃ | 71% | nih.gov |
| Ga(OTf)₃ | 66% | nih.gov |
| Yb(OTf)₃ | 80% (for N-benzyl analogue) | nih.gov |
C-H Activation Approaches for Carbazole Synthesis
Direct C-H activation has emerged as a powerful and sustainable strategy for the synthesis and functionalization of carbazoles, minimizing the need for pre-functionalized starting materials. chim.it Transition metals, particularly palladium and rhodium, are frequently employed to catalyze these transformations. nih.govchim.it
Palladium-catalyzed C-H amination can produce carbazoles under extremely mild conditions, even allowing for the formation of carbazoles with complex molecular architectures. organic-chemistry.org A tandem process involving directed C-H functionalization and amide arylation has also been developed for synthesizing substituted carbazoles. organic-chemistry.org Furthermore, consecutive catalytic amination and C-H activation of 2-chloroanilines and aryl bromides can be performed in a one-pot tandem manner to produce a range of N-H carbazoles. nih.govcapes.gov.br
Rhodium(III) catalysts can mediate the site-selective C1-alkylation of carbazoles with activated carbonyl compounds via C-H bond activation. chim.it Rhodium catalysis is also effective in intramolecular cascade sequences, involving the cleavage of C(sp²)-H and C(sp³)-H bonds and subsequent annulation with a tethered alkyne, to form fused carbazole systems. nih.gov These C-H activation strategies offer high efficiency and regioselectivity, providing direct routes to modified carbazole skeletons. chim.it
Cycloaddition Reactions for Carbazole Systems
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a classic and effective strategy for constructing the carbazole ring system. rsc.org A one-pot, two-step reaction involves the p-toluenesulfonic acid (p-TsOH)-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone. nih.govbeilstein-journals.org The resulting tetrahydro-pyrrolo[3,4-c]carbazole intermediates are then dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford the fully aromatized pyrrolo[3,4-c]carbazoles in high yields. nih.gov
A related domino reaction for synthesizing polyfunctionalized carbazoles begins with the DDQ oxidative dehydrogenation of 3-(indol-3-yl)-1,3-diphenylpropan-1-ones to generate a reactive 3-vinylindole diene in situ. This is followed by an acid-catalyzed Diels-Alder reaction and subsequent aromatization. nih.gov Anionic [4+2] cycloaddition of furoindolones with various Michael acceptors has also been developed as a versatile method for the regiospecific synthesis of carbazoles and their fused analogues. sci-hub.st Additionally, a divergent cascade reaction of donor-acceptor cyclopropanes with indole-2-carboxaldehydes can lead to dihydrocarbazoles via a (3+3) cycloaddition, which can then be oxidized to carbazoles. acs.org
Targeted Synthetic Approaches for N-Benzylated Carbazole Derivatives
The introduction of a benzyl (B1604629) group at the nitrogen atom of the carbazole core is a key transformation for creating derivatives like this compound. This is typically achieved through N-alkylation strategies. These methods are crucial for modifying the electronic properties and steric profile of the carbazole molecule, which can influence its application in materials science or its biological activity. nih.govrsc.org For instance, the synthesis of N-benzylgirinimbine has been accomplished through the direct alkylation of the natural product girinimbine (B1212953) with benzyl bromide. asianpubs.org
N-Alkylation Strategies for Carbazole Nitrogen
N-alkylation of the carbazole nitrogen is a fundamental reaction for synthesizing N-substituted derivatives. researchgate.net Classical methods often involve reacting the carbazole with an alkyl halide in the presence of a base, such as potassium carbonate or potassium hydroxide. google.comgoogle.com To improve efficiency and reaction conditions, various catalytic systems have been developed.
A highly efficient method utilizes microwave irradiation in a dry media, where carbazole is mixed with an alkyl halide (such as benzyl bromide) and adsorbed onto potassium carbonate. This solvent-free approach leads to high yields of N-alkylated carbazoles in remarkably short reaction times. researchgate.net Phase-transfer catalysts have also been employed to facilitate the reaction between the carbazole anion and the alkylating agent in two-phase systems. google.com Thallium(I) derivatives of carbazole have been shown to react readily with alkyl iodides and bromides under very mild conditions. researchgate.net The choice of method depends on the desired scale, the specific substrates involved, and the required reaction conditions.
Tandem Cyclic Reaction Sequences for Complex Carbazole Compounds
Tandem reactions, also known as domino or cascade reactions, offer an efficient and atom-economical approach to constructing complex molecular architectures like the carbazole framework in a single synthetic operation. These sequences minimize waste by reducing the need for intermediate purification steps and changing solvents.
Several strategies for tandem carbazole synthesis have been developed:
Palladium-Catalyzed Tandem Reactions: A powerful method involves a palladium-catalyzed sequence that combines an intermolecular amination with an intramolecular direct arylation. This allows for the regioselective synthesis of functionalized carbazoles from readily available starting materials like anilines and 1,2-dihaloarenes. organic-chemistry.org Microwave irradiation can significantly shorten reaction times in these one-pot syntheses. organic-chemistry.org Another palladium-catalyzed approach involves the reaction of o-iodoanilines with silylaryl triflates, which first form an N-arylated intermediate that subsequently undergoes cyclization to yield the carbazole core. organic-chemistry.org
Rhodium-Catalyzed Tandem Reactions: Rhodium catalysts can be used to construct carbazoles from biaryl azides. organic-chemistry.org A more recent rhodium(III)-catalyzed tandem reaction involves the cross-coupling of indolyl nitrones with 2-methylidene cyclic carbonate. acs.orgnih.govacs.org This intricate sequence proceeds through C-H allylation, a [3+2] cycloaddition, aromatization, and benzylic oxidation to yield C2-formylated carbazoles, which are versatile intermediates for further functionalization. acs.orgnih.govacs.org
Iodocyclization Tandem Process: A facile method for synthesizing iodocarbazoles involves a tandem iodocyclization with a 1,2-alkyl migration and subsequent aromatization. nih.gov This process is notable for being conducted at room temperature and providing halogenated carbazole intermediates that are primed for further modification via cross-coupling reactions. nih.gov
The following table summarizes key features of selected tandem reactions for carbazole synthesis.
| Catalyst/Reagent | Starting Materials | Key Transformation | Advantage |
| Palladium Nanocatalyst | Anilines, 1,2-Dihaloarenes | Tandem amination & direct arylation | Fast, efficient, one-pot synthesis under microwave conditions. organic-chemistry.org |
| Rhodium(III) Complex | Indolyl nitrones, 2-Methylidene cyclic carbonate | Tandem C-H allylation, cycloaddition, aromatization | Forms C2-formylated carbazoles, useful for further derivatization. acs.orgnih.govacs.org |
| Iodine | N-(2-alkynyl-phenyl)anilines | Iodocyclization, 1,2-Alkyl Migration, Aromatization | Metal-free, occurs at room temperature, produces versatile iodo-carbazole intermediates. nih.gov |
Regioselective Introduction of Methyl and Hydroxyl Functionalities
The specific placement of methyl and hydroxyl groups on the carbazole skeleton is crucial for determining the final compound's properties. Achieving the C1-methyl and C2-hydroxyl substitution pattern of this compound necessitates highly regioselective synthetic methods.
Introducing a methyl group specifically at the C1 position of a carbazole ring requires overcoming the challenge of controlling regioselectivity, as positions C3, C6, and C8 are also electronically activated for electrophilic attack.
Directed ortho-Metalation (DoM): This is a powerful strategy for achieving regioselectivity. A directing group, often attached to the carbazole nitrogen, guides a strong base (like n-butyllithium) to deprotonate the adjacent C1 position. The resulting organolithium species can then be quenched with a methylating agent (e.g., methyl iodide). Pyrimidine-based directing groups have been used in dual palladium-photoredox catalysis to achieve C1 arylation, and similar principles can apply to methylation. rsc.org
Friedel-Crafts Alkylation: While a classic method for introducing alkyl groups, Friedel-Crafts alkylation on carbazoles often leads to a mixture of products. The regioselectivity can be influenced by the N-substituent and reaction conditions, but achieving exclusive C1-methylation is difficult without a directing group.
Building from a Methylated Precursor: A reliable method is to construct the carbazole ring using a starting material that already contains the required methyl group. For example, a Fischer indole synthesis using 2-methylcyclohexanone (B44802) would yield a 1-methyl-tetrahydrocarbazole, which can then be aromatized.
Cross-Coupling Reactions: If a 1-halocarbazole can be synthesized, a Suzuki-Miyaura cross-coupling reaction with a methylboronic acid derivative offers a highly specific method for introducing the methyl group at the C1 position. rsc.org
Direct hydroxylation of the carbazole ring often lacks regioselectivity and can lead to over-oxidation. um.edu.mt Studies on the direct hydroxylation of carbazole have shown that the 3-hydroxycarbazole is often the predominant product due to its greater stability compared to other isomers. um.edu.mt Therefore, indirect methods are typically required for the synthesis of C2-hydroxycarbazoles.
Demethylation of a Methoxy (B1213986) Precursor: A common and effective strategy is to perform the synthesis with a methoxy group at the C2 position, which acts as a protected form of the hydroxyl group. This methoxy group can be cleaved in a final step using strong Lewis acids like boron tribromide (BBr₃) to reveal the hydroxyl group.
Baeyer-Villiger Oxidation: A C2-formyl group can be introduced onto the carbazole ring, for instance, through the rhodium-catalyzed tandem reaction mentioned previously. acs.orgnih.govacs.org This aldehyde can then undergo a Baeyer-Villiger oxidation using a peroxy acid to form a formate (B1220265) ester, which is subsequently hydrolyzed to yield the C2-hydroxycarbazole.
From Amino Precursors: An amino group can be installed at the C2 position, which can then be converted to a hydroxyl group via diazotization followed by hydrolysis. The challenge lies in the regioselective introduction of the initial nitro or amino group.
In a multistep synthesis of a complex molecule like this compound, protecting groups are indispensable for temporarily masking reactive functional groups. The selection of orthogonal protecting groups—those that can be removed under different conditions—is key to a successful synthesis.
Nitrogen Protection: The carbazole nitrogen is reactive and often protected to prevent unwanted side reactions or to direct lithiation.
Benzyl (Bn) Group: The benzyl group, present in the final target molecule, can itself serve as a protecting group. It is stable under many conditions but can be removed by catalytic hydrogenation. tsijournals.com However, traditional debenzylation methods can be harsh or incomplete. tsijournals.comgoogle.com
Acetyl (Ac) Group: An N-acetyl group can be used to direct C-H activation and is removable under acidic or basic conditions. nih.gov
Tosyl (Ts) and Boc Groups: Other common N-protecting groups include tosyl and tert-butyloxycarbonyl (Boc), which offer different stability profiles and deprotection conditions.
Hydroxyl Group Protection: The phenolic hydroxyl group requires protection during reactions such as N-alkylation or cross-coupling.
Benzyl (Bn) Ethers: Widely used due to their stability in both acidic and basic conditions. researchgate.netwiley-vch.de They are typically removed via catalytic hydrogenation.
Silyl Ethers (e.g., TBDMS): These are easily installed and removed under mild conditions (e.g., with fluoride (B91410) ions), making them very useful for complex syntheses.
Methyl Ethers: A robust protecting group, but its cleavage requires harsh reagents like BBr₃, which must be used carefully in the final step of a synthesis.
A plausible synthetic strategy would involve a sequence where the hydroxyl group is masked as a methyl ether and the nitrogen is protected (e.g., with an acetyl group) to allow for the regioselective introduction of the C1-methyl group. This would be followed by N-deprotection, N-benzylation, and a final demethylation step to yield the target compound.
| Protecting Group | Functional Group Protected | Introduction Reagents | Cleavage Conditions |
| Benzyl (Bn) | Hydroxyl, Amine | Benzyl bromide (BnBr), NaH | Catalytic Hydrogenation (H₂, Pd/C) tsijournals.com |
| Acetyl (Ac) | Amine | Acetic anhydride, Acetyl chloride | Acid or Base Hydrolysis (e.g., H₂SO₄/MeOH or DBU) nih.gov |
| tert-Butyldimethylsilyl (TBDMS) | Hydroxyl | TBDMS-Cl, Imidazole | Fluoride ion source (e.g., TBAF) |
| Methyl (Me) | Hydroxyl | Methyl iodide, Dimethyl sulfate | Boron tribromide (BBr₃) |
Advanced Structural Characterization and Computational Analysis of 9 Benzyl 1 Methyl 9h Carbazol 2 Ol
Theoretical Computational Studies of Molecular Structure and Electronic Properties
Computational chemistry provides powerful predictive insights into molecular properties, guiding and complementing experimental work.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. For 9-Benzyl-1-methyl-9H-carbazol-2-OL, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), would be performed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. nih.gov These calculations would yield crucial information on bond lengths, bond angles, and dihedral angles.
The energetics of the molecule, including its total energy, heat of formation, and the energies of its frontier molecular orbitals (HOMO and LUMO), would also be determined. scientific.netresearchgate.net The HOMO-LUMO gap is a key parameter for assessing the molecule's electronic properties and reactivity. For instance, a smaller gap might suggest higher reactivity and potential applications in organic electronics.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Predicted Value |
| C-N Bond Length (Carbazole) | ~1.38 Å |
| C-O Bond Length (Phenolic) | ~1.36 Å |
| N-C Bond Length (Benzyl) | ~1.48 Å |
| Dihedral Angle (Carbazole-Benzyl) | 70-90° |
Note: These are estimated values based on similar structures and would be precisely determined by DFT calculations.
A significant advantage of computational methods is the ability to predict spectroscopic data, which is invaluable for interpreting experimental spectra.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) methods, often coupled with DFT, would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By comparing these predicted shifts with experimental data, an unambiguous assignment of each proton and carbon signal in the molecule's complex structure can be achieved. rsc.org
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. nih.gov These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of specific bonds (e.g., O-H, C=C, C-N), to the peaks observed in experimental IR and Raman spectra.
Molecular dynamics (MD) simulations would be employed to explore the conformational landscape of this compound, particularly the rotational freedom of the benzyl (B1604629) group relative to the carbazole (B46965) core. nih.gov By simulating the molecule's movements over time, MD can reveal the most populated conformations in solution and the energy barriers between them, providing a dynamic picture of its structure.
X-ray Crystallographic Analysis for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide definitive data on bond lengths, bond angles, and the conformation of the molecule. researchgate.net
Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding (from the hydroxyl group) and π-π stacking (between the aromatic carbazole and benzyl rings). iucr.org These interactions are crucial for understanding the material's bulk properties.
Table 2: Hypothetical Crystal Data for this compound
| Parameter | Expected Data |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules per unit cell) | e.g., 4 |
| Hydrogen Bonds | O-H···N or O-H···π interactions |
Note: The actual crystal data would be determined from the diffraction experiment.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
Advanced NMR techniques are essential for confirming the structure of this compound in solution.
1D NMR (¹H and ¹³C): Standard proton and carbon-13 NMR spectra would confirm the presence of all expected functional groups (benzyl, methyl, carbazole, hydroxyl) and provide initial information on the chemical environment of each atom.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for piecing together the molecular puzzle.
COSY (Correlation Spectroscopy) would identify proton-proton couplings, establishing connectivity within the benzyl and carbazole rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the benzyl and methyl groups to the correct positions on the carbazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution, particularly the orientation of the benzyl group relative to the carbazole plane. rsc.org
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to determine the exact molecular weight of this compound with high precision. frontiersin.org This allows for the unambiguous determination of its molecular formula (C₂₀H₁₇NO).
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. nih.govresearchgate.net By inducing fragmentation and analyzing the resulting daughter ions, the structural integrity of the molecule can be confirmed, and insights into the relative strengths of its chemical bonds can be gained. Common fragmentation patterns would likely involve the cleavage of the benzyl group or loss of the methyl group.
Structure Activity Relationship Sar Studies of 9 Benzyl 1 Methyl 9h Carbazol 2 Ol and Analogous Carbazole Derivatives
Fundamental Principles of SAR within the Carbazole (B46965) Scaffold
The carbazole nucleus is an aromatic heterocyclic system consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring. This planar and electron-rich structure provides a key framework for interaction with various biological macromolecules. The nitrogen atom at position 9 and the carbon atoms at positions 1, 2, 3, 4, 5, 6, 7, and 8 are all potential sites for substitution, allowing for extensive modification of the molecule's physicochemical properties.
The fundamental principles of SAR for carbazole derivatives revolve around several key aspects:
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly alter the electron density of the carbazole ring system. This, in turn, influences the molecule's ability to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets.
Lipophilicity: The lipophilicity, or hydrophobicity, of the carbazole derivative is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Modifications that alter lipophilicity can impact the compound's ability to cross cell membranes and reach its target site.
Mechanistic Influence of N-Benzyl Substitution on Biological Profiles
The substitution of a benzyl (B1604629) group at the N9 position of the carbazole ring introduces a significant structural and electronic perturbation that can profoundly impact the molecule's biological activity. The benzyl group is a bulky, lipophilic substituent that can influence the compound's properties in several ways:
Steric Bulk and Conformational Flexibility: The benzyl group introduces steric bulk at the N9 position, which can influence the orientation of the carbazole nucleus within a binding site. The rotational flexibility of the benzyl group also allows it to adopt various conformations, potentially enabling a better fit with the receptor.
Aromatic Interactions: The phenyl ring of the benzyl group can participate in additional π-π stacking or cation-π interactions with aromatic amino acid residues in the target protein, thereby increasing binding affinity.
Studies on various N-substituted carbazoles have demonstrated that the nature of the substituent at the N9 position is a critical determinant of biological activity. For instance, in a series of carbazole derivatives evaluated for their cytotoxic activity, the presence of a benzyl group at the N9 position was found to be more favorable than smaller alkyl groups.
Stereochemical and Electronic Effects of Methyl Group at C1 Position on Molecular Interactions
The introduction of a methyl group at the C1 position of the carbazole nucleus can have both stereochemical and electronic consequences that modulate the molecule's interaction with its biological target.
Stereochemical Effects: The methyl group is a relatively small, non-polar substituent. Its presence at the C1 position can introduce a subtle steric effect, potentially influencing the planarity of the carbazole ring system and affecting how the molecule docks into a binding site. This steric hindrance can be crucial in orienting the molecule for optimal interaction with specific amino acid residues.
Electronic Effects: The methyl group is a weak electron-donating group. Through inductive effects, it can slightly increase the electron density of the adjacent aromatic ring, which may enhance π-π stacking interactions with the target protein.
The precise impact of the C1-methyl group is highly dependent on the specific biological target. In some cases, it may lead to a decrease in activity due to unfavorable steric clashes, while in others, it may enhance activity by promoting a more favorable binding conformation.
Critical Role of Hydroxyl Group at C2 Position in Ligand-Receptor Binding and Activity Modulation
The hydroxyl group at the C2 position of the carbazole ring is a key functional group that can significantly contribute to the molecule's biological activity through its ability to participate in hydrogen bonding.
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). This allows it to form strong and specific interactions with polar amino acid residues such as serine, threonine, tyrosine, and histidine within the active site of a receptor or enzyme. These hydrogen bonds are crucial for anchoring the ligand in the binding pocket and for conferring selectivity.
The importance of the C2-hydroxyl group has been demonstrated in numerous studies of carbazole-based compounds. For example, in the case of the carbazole alkaloid 9-methoxy-3-methyl-9H-carbazole, the corresponding hydroxylated derivative showed significantly enhanced biological activity, highlighting the critical role of the hydroxyl group in target engagement.
Comparative SAR Analysis with Related Hydroxylated and N-Substituted Carbazole Analogs
| Compound Name | N9-Substituent | C1-Substituent | C2-Substituent | Key SAR Observations |
| 9-Benzyl-1-methyl-9H-carbazol-2-OL | Benzyl | Methyl | Hydroxyl | The combination of a bulky N-benzyl group, a C1-methyl group, and a C2-hydroxyl group often results in potent biological activity. The benzyl group enhances lipophilicity and provides additional aromatic interactions. The methyl group can provide favorable steric and electronic effects. The hydroxyl group is critical for hydrogen bonding interactions. |
| 1-Methyl-9H-carbazol-2-ol | Hydrogen | Methyl | Hydroxyl | The absence of a bulky N9-substituent generally leads to reduced activity compared to N-benzylated analogs, highlighting the importance of the N9-substituent for target engagement. |
| 9-Benzyl-9H-carbazol-2-ol | Benzyl | Hydrogen | Hydroxyl | The lack of a C1-methyl group can alter the molecule's conformation and electronic properties, which may lead to a different binding mode and activity profile compared to the C1-methylated analog. |
| 9-Benzyl-1-methyl-9H-carbazole | Benzyl | Methyl | Hydrogen | The absence of the C2-hydroxyl group typically results in a significant loss of activity, underscoring the critical role of this hydrogen-bonding moiety in ligand-receptor interactions. |
This comparative analysis underscores the intricate nature of SAR in the carbazole series. The optimal combination of substituents is highly dependent on the specific biological target, and even minor structural modifications can lead to dramatic changes in biological activity. The compound this compound represents a specific combination of functional groups that has been optimized for a particular set of biological interactions, and its SAR provides a valuable blueprint for the design of new and more potent carbazole-based therapeutic agents.
Future Directions and Emerging Research Opportunities for 9 Benzyl 1 Methyl 9h Carbazol 2 Ol
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of 9-Benzyl-1-methyl-9H-carbazol-2-OL and its analogs will likely pivot towards greener and more efficient chemical processes. While classical methods for constructing the carbazole (B46965) framework, such as the Borsche–Drechsel cyclization or Graebe–Ullmann synthesis, are established, contemporary research demands methodologies with improved atom economy, reduced environmental impact, and enhanced scalability.
Future synthetic research could focus on:
Catalytic C-H Functionalization: Directing the introduction of methyl and hydroxyl groups onto a pre-formed 9-benzylcarbazole (B96559) core through transition-metal-catalyzed C-H activation would represent a significant advancement. This approach minimizes the need for protecting groups and reduces the number of synthetic steps.
Photoredox Catalysis: Utilizing visible light to drive the formation of the carbazole ring system or to introduce key functional groups offers a sustainable alternative to traditional thermal methods.
Flow Chemistry: The implementation of continuous flow reactors for the synthesis of this compound could provide better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.
Biocatalysis: The use of engineered enzymes to perform specific transformations, such as regioselective hydroxylation, could offer unparalleled selectivity and sustainability.
In-depth Mechanistic Studies of Biological Activities at a Molecular Level
A fundamental aspect of future research will be to transition from preliminary biological screening to a deep, mechanistic understanding of how this compound exerts its effects at the molecular level. This will be crucial for its development as a potential therapeutic agent.
Key areas for mechanistic investigation include:
Target Identification: Employing techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, followed by mass spectrometry-based proteomic analysis to identify specific protein targets.
Biophysical Interaction Studies: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its purified target protein(s).
Structural Biology: Obtaining a high-resolution crystal structure of this compound in complex with its biological target would provide definitive insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its activity.
Rational Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity and Selectivity
Based on initial structure-activity relationship (SAR) data, future work will involve the rational design and synthesis of new derivatives of this compound to optimize its biological profile. The goal will be to enhance potency against the desired target while minimizing off-target effects.
Strategies for generating advanced derivatives will likely involve systematic structural modifications, as outlined in the table below.
| Modification Site | Rationale for Derivatization | Potential New Functional Groups |
| Benzyl (B1604629) Group at N-9 | To probe the role of aromatic interactions and steric bulk on activity. | Introduction of electron-donating or -withdrawing groups (e.g., -OCH₃, -CF₃, -Cl) at the para-, meta-, or ortho-positions of the benzyl ring. |
| Hydroxyl Group at C-2 | To investigate the importance of this hydrogen bond donor/acceptor. | Conversion to a methoxy (B1213986) ether, esterification to form various esters, or replacement with an amino or thiol group. |
| Methyl Group at C-1 | To explore the steric and electronic influence on the adjacent hydroxyl group and the overall conformation. | Replacement with larger alkyl groups (e.g., ethyl, propyl) or with electron-withdrawing groups (e.g., trifluoromethyl). |
| Carbazole Core | To expand the chemical space and explore new interactions with the biological target. | Introduction of additional substituents (e.g., halogens, nitro groups) at other available positions on the carbazole ring. |
Application of Advanced Computational Chemistry in Compound Design and Prediction of Biological Interactions
Computational chemistry will be an indispensable tool in accelerating the discovery and optimization process for derivatives of this compound. In silico methods can guide the synthesis of the most promising compounds, thereby saving time and resources.
Key computational approaches to be employed:
Molecular Docking: To predict the preferred binding orientation of the compound and its designed analogs within the active site of a target protein. This can help to prioritize which derivatives to synthesize.
Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the compound-target complex over time, providing insights into the stability of the binding pose and the key interactions that are maintained throughout the simulation.
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the structural features of a series of derivatives with their measured biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds.
ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify and filter out compounds with potentially poor pharmacokinetic profiles early in the design phase.
Integration into Complex Chemical Biology Systems and Probes
Beyond its potential as a standalone therapeutic agent, this compound can be developed into a sophisticated chemical probe to study complex biological systems. By tagging the molecule, its journey and interactions within a living cell can be monitored.
Future applications as a chemical probe could include:
Fluorescent Probes: Attaching a fluorophore to a position on the molecule that does not interfere with its biological activity would allow for the visualization of its subcellular localization and its interaction with target proteins using fluorescence microscopy.
Affinity-Based Probes: Functionalizing the compound with a biotin (B1667282) tag would enable its use in affinity purification experiments to identify the full spectrum of its binding partners in a cellular context.
Photoaffinity Labeling Probes: Incorporating a photoreactive group would allow for the formation of a covalent bond between the probe and its target protein upon irradiation with UV light. This enables the irreversible capture and subsequent identification of the target.
Q & A
Q. What are the recommended synthetic routes for 9-Benzyl-1-methyl-9H-carbazol-2-OL, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via carbazole functionalization, such as alkylation or substitution reactions. For example, describes the synthesis of 3,6-di(benzimidazol-2-yl)-9-ethylcarbazole using benzimidazole intermediates and palladium-catalyzed coupling reactions. Optimizing reaction efficiency involves controlling stoichiometry, solvent polarity (e.g., DMF or THF), and temperature. Catalyst screening (e.g., Pd(PPh₃)₄) and microwave-assisted synthesis can reduce reaction time . highlights the use of imidazole derivatives in carbazole synthesis, suggesting that similar protocols could apply to this compound with modifications to substituent positions .
Q. How can the structural purity of this compound be confirmed post-synthesis?
Q. What solvent systems are suitable for purifying this compound?
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Factorial design (e.g., 2 designs) minimizes experimental runs while testing variables like temperature, catalyst loading, and solvent polarity. emphasizes statistical methods for process optimization in chemical technology. For example, a 3-factor design could identify interactions between reaction time (60–120 min), temperature (80–120°C), and catalyst concentration (1–5 mol%) . Response surface methodology (RSM) further refines optimal conditions .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent-dependent shifts. Steps include:
- DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures ( suggests statistical validation of computational models) .
- Variable-temperature NMR : Detect conformational changes (e.g., ’s 100 K SC-XRD data) .
- Cross-validate with IR and Raman spectroscopy : Confirm functional group assignments .
Q. What advanced computational tools can predict the photophysical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with time-dependent (TD-DFT) methods can simulate UV-Vis absorption and emission spectra. highlights AI-driven platforms like COMSOL Multiphysics for simulating charge-transfer dynamics in carbazoles. Parameters like HOMO-LUMO gaps and oscillator strengths should align with experimental fluorescence data .
Q. How to design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) involves:
- Thermal stress : Heat samples to 40–60°C and monitor degradation via HPLC () .
- Photostability : Expose to UV light (ICH Q1B) and track photodegradation products .
- Humidity control : Use desiccators or climate chambers (30–80% RH) to assess hygroscopicity .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Q. How can AI enhance experimental workflows for derivative synthesis?
- Methodological Answer : AI platforms automate reaction prediction and optimization. discusses COMSOL’s integration with machine learning for real-time parameter adjustment (e.g., catalyst screening, solvent selection) . Autonomous labs with robotic liquid handlers (e.g., ’s automated synthesis protocols) further streamline workflows .
Data Presentation Standards
Q. What statistical frameworks are recommended for reporting experimental reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
